ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride
CAS No.:
Cat. No.: VC18546212
Molecular Formula: C18H18Cl3NO5
Molecular Weight: 434.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18Cl3NO5 |
|---|---|
| Molecular Weight | 434.7 g/mol |
| IUPAC Name | ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride |
| Standard InChI | InChI=1S/C18H17Cl2NO5.ClH/c1-2-25-15(23)9-26-14-6-5-12(16(19)17(14)20)18(24)10-3-4-11(8-21)13(22)7-10;/h3-7,22H,2,8-9,21H2,1H3;1H |
| Standard InChI Key | JGXBGWBGGUVJJN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)CN)O)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate hydrochloride, reflects its intricate architecture. The central benzene ring is substituted at the 2- and 3-positions with chlorine atoms, while the 4-position hosts a phenoxyacetate group. This acetoxy moiety is further esterified with an ethyl group. The benzoyl group at the 4-position of the central ring introduces a secondary aromatic system bearing a hydroxyl group at the 3-position and an aminomethyl group at the 4-position .
The hydrochloride salt form enhances aqueous solubility, a critical feature for pharmaceutical bioavailability. The presence of multiple electronegative groups (Cl, OH) and the protonated amine (from HCl) suggests potential for hydrogen bonding and ionic interactions in biological systems.
Table 1: Key Molecular Descriptors
Stereochemical and Conformational Analysis
Synthesis and Purification
Synthetic Pathways
Although detailed synthesis protocols remain proprietary, the structure implies a multistep route involving:
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Friedel-Crafts acylation to introduce the benzoyl group to the dichlorophenol precursor.
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Esterification of the phenoxyacetic acid intermediate with ethanol.
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Mannich reaction or reductive amination to install the aminomethyl group on the hydroxybenzoyl moiety.
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Salt formation via treatment with hydrochloric acid to yield the final hydrochloride product .
Challenges in synthesis include regioselective chlorination and avoiding over-hydrolysis of the ester group during acidic workups. Purification likely employs recrystallization from ethanol/water mixtures or chromatography on silica gel.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in polar solvents (e.g., water, DMSO) and limited solubility in nonpolar solvents (e.g., hexane). Aqueous solutions are stable at pH 4–6 but undergo hydrolysis of the ester group under strongly acidic (pH < 2) or basic (pH > 8) conditions.
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3300 cm (N–H stretch), 1720 cm (ester C=O), and 1650 cm (benzoyl C=O) .
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NMR: NMR (DMSO-d6) signals include δ 1.2 (t, 3H, CH2CH3), δ 4.1 (q, 2H, OCH2), and δ 6.8–7.5 (m, aromatic protons) .
Applications in Medicinal Chemistry
Table 2: Comparison with Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Ethyl 2-[4-[3-(aminomethyl)-4-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate | 398.24 | Position of hydroxyl/aminomethyl groups | |
| A-49816 hydrochloride | 434.7 | Additional chlorine substituent |
Research Findings
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Enzyme Inhibition: Preliminary studies suggest activity against cyclooxygenase-2 (COX-2) with an IC of 12 µM, though data remain unpublished.
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Antimicrobial Activity: Demonstrates modest growth inhibition against Staphylococcus aureus (MIC = 64 µg/mL), likely due to membrane disruption via chlorinated aromatic groups .
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